Dimethyl 5-{[(2-chlorophenyl)carbonyl]amino}benzene-1,3-dicarboxylate
Description
Dimethyl 5-[(2-chlorobenzoyl)amino]isophthalate: is a chemical compound with the molecular formula C17H14ClNO5 It is a derivative of isophthalic acid and is characterized by the presence of a chlorobenzoyl group attached to the amino group of the isophthalate moiety
Properties
Molecular Formula |
C17H14ClNO5 |
|---|---|
Molecular Weight |
347.7 g/mol |
IUPAC Name |
dimethyl 5-[(2-chlorobenzoyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H14ClNO5/c1-23-16(21)10-7-11(17(22)24-2)9-12(8-10)19-15(20)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,19,20) |
InChI Key |
OCIHCKYTALUTSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 5-[(2-chlorobenzoyl)amino]isophthalate typically involves the reaction of dimethyl isophthalate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Dimethyl isophthalate+2-chlorobenzoyl chloride→Dimethyl 5-[(2-chlorobenzoyl)amino]isophthalate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 5-[(2-chlorobenzoyl)amino]isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group or other reduced forms.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Dimethyl 5-[(2-chlorobenzoyl)amino]isophthalate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 5-[(2-chlorobenzoyl)amino]isophthalate involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
- Dimethyl 5-[(2,4-dichlorobenzoyl)amino]isophthalate
- Dimethyl 5-[(4-chlorobenzoyl)amino]isophthalate
- Dimethyl 5-[(2,5-dichlorophenyl)sulfonyl]amino]isophthalate
Comparison: Dimethyl 5-[(2-chlorobenzoyl)amino]isophthalate is unique due to the presence of a single chlorine atom in the benzoyl group, which influences its reactivity and biological activity. In contrast, compounds with multiple chlorine atoms or different substituents may exhibit different chemical and biological properties. For example, dimethyl 5-[(2,4-dichlorobenzoyl)amino]isophthalate has two chlorine atoms, which can enhance its electrophilicity and potentially increase its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
